
N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and phenyl groups.
Reduction: Reduction reactions can occur at the diaminomethylidene group.
Substitution: Substitution reactions may involve the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and reactions.
Biology
In biological research, peptides like this one are often used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, synthetic peptides are explored for their potential as therapeutic agents, including as drugs for treating various diseases.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their unique properties.
Mechanism of Action
The mechanism of action of “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” would depend on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This binding can trigger a cascade of cellular events, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-seryl-L-phenylalanyl-L-ornithine: A simpler peptide with similar amino acid components.
N-Acetyl-O-benzyl-L-seryl-L-phenylalanyl-L-ornithine: Lacks the chloro and diaminomethylidene groups.
Uniqueness
The presence of the chloro and diaminomethylidene groups in “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” makes it unique. These groups can significantly alter the compound’s chemical reactivity and biological activity, potentially leading to novel applications.
Properties
CAS No. |
646031-20-1 |
|---|---|
Molecular Formula |
C27H35ClN6O6 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-phenylmethoxypropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H35ClN6O6/c1-17(35)32-23(16-40-15-19-6-3-2-4-7-19)25(37)34-22(14-18-9-11-20(28)12-10-18)24(36)33-21(26(38)39)8-5-13-31-27(29)30/h2-4,6-7,9-12,21-23H,5,8,13-16H2,1H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t21-,22+,23-/m0/s1 |
InChI Key |
YLPGHSVPZXMDSP-ZRBLBEILSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


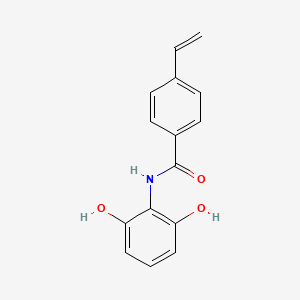

![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
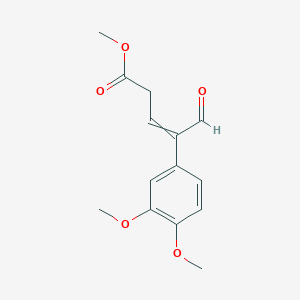
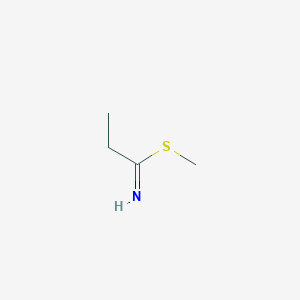
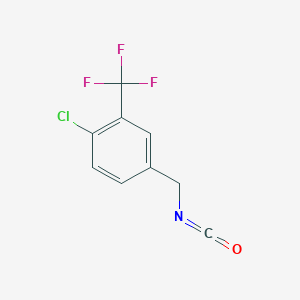
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
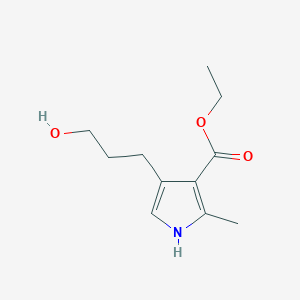
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
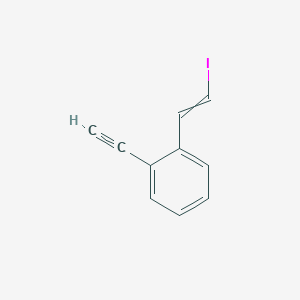
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
